molecular formula C12H14ClNO B2354099 5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1692200-42-2

5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B2354099
CAS No.: 1692200-42-2
M. Wt: 223.7
InChI Key: KCLFGBZLSPZLSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of 5-chloroindole with an appropriate oxane derivative under specific conditions. One common method includes the use of phosphine-catalyzed [4 + 1] annulation of Morita–Baylis–Hillman (MBH) carbonates with oxindole-derived α,β-unsaturated imines . This reaction proceeds under mild conditions and yields the desired spiro compound with moderate to good yields and diastereoselectivities.

Industrial Production Methods

While specific industrial production methods for 5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance during production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of the chlorine atom can result in various substituted spiro compounds.

Scientific Research Applications

5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is primarily related to its indole moiety. Indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole: A simpler indole derivative with similar chemical properties.

    Spiro[indole-3,4’-oxane]: A related spiro compound without the chlorine substitution.

    Oxindole derivatives: Compounds with an oxidized indole moiety.

Uniqueness

5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to its combination of a spiro structure and a chlorine-substituted indole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler indole or spiro compounds.

Properties

IUPAC Name

5-chlorospiro[1,2-dihydroindole-3,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLFGBZLSPZLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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